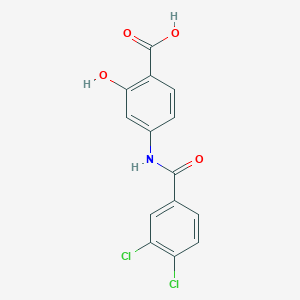

4-(3,4-dichlorobenzamido)-2-hydroxybenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

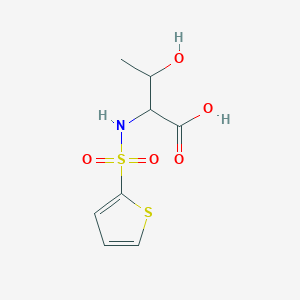

The compound “4-(3,4-dichlorobenzamido)-2-hydroxybenzoic acid” is a chemical compound with a molecular weight of 276.12 and a molecular formula of C11H11Cl2NO3 . It is a derivative of benzamide, which is a class of compounds containing a benzene ring attached to an amide functional group .

Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring with two chlorine atoms and an amide functional group . The compound is achiral, meaning it does not have a non-superimposable mirror image .Physical and Chemical Properties Analysis

The compound has a logP value of 1.8457, indicating its lipophilicity, and a logD value of -0.9752, indicating its distribution coefficient . It has 5 hydrogen bond acceptors and 2 hydrogen bond donors . The polar surface area is 53.149 .Mecanismo De Acción

Target of Action

The primary target of 4-(3,4-dichlorobenzamido)-2-hydroxybenzoic acid is the coagulation factor Xa (FXa) . FXa is a crucial enzyme in the coagulation cascade, playing a pivotal role in the activation of the coagulation system .

Mode of Action

The compound interacts with FXa through the formation of multiple hydrogen bonds with specific amino acid residues, including ALA-190, ASP-189, and GLY-216 . This interaction inhibits the activity of FXa, thereby exerting an anticoagulant effect .

Biochemical Pathways

The inhibition of FXa disrupts the coagulation cascade, which is a series of biochemical reactions that lead to the formation of a blood clot . By inhibiting FXa, the compound prevents the conversion of prothrombin to thrombin, a key step in the coagulation process . This results in a prolonged prothrombin time, indicating a reduction in the blood’s ability to clot .

Result of Action

The primary molecular effect of this compound is the inhibition of FXa, leading to a decrease in thrombin formation . This results in an anticoagulant effect, reducing the blood’s ability to form clots . On a cellular level, this could prevent the aggregation of platelets, a key step in the formation of blood clots .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other substances can impact the compound’s solubility, stability, and interaction with its target . .

Propiedades

IUPAC Name |

4-[(3,4-dichlorobenzoyl)amino]-2-hydroxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2NO4/c15-10-4-1-7(5-11(10)16)13(19)17-8-2-3-9(14(20)21)12(18)6-8/h1-6,18H,(H,17,19)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNBHUADALNBFGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NC2=CC(=C(C=C2)C(=O)O)O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethan-1-amine](/img/structure/B6142581.png)

![N-[(1-ethylpyrrolidin-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B6142601.png)

![2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine](/img/structure/B6142609.png)

![[4-(pyridin-2-ylmethoxy)phenyl]methanamine](/img/structure/B6142629.png)

![1-cyclopentyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B6142643.png)

![7-{bicyclo[2.2.1]heptan-2-ylmethyl}-1-(2-methylpropyl)-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6142658.png)

![[3-(morpholine-4-carbonyl)phenyl]methanamine](/img/structure/B6142671.png)

![2-[4-(3-oxobutyl)phenoxy]propanoic acid](/img/structure/B6142679.png)

![3-amino-N-{1-azabicyclo[2.2.2]octan-3-yl}benzene-1-sulfonamide](/img/structure/B6142694.png)

![1-[4-(3-methylbutoxy)phenyl]ethan-1-amine](/img/structure/B6142698.png)